
6-(Tripentylammonium)hexyl Methanethiosulfonate Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Tripentylammonium)hexyl Methanethiosulfonate Bromide is a water-soluble compound with the molecular formula C22H49BrNO2S2 and a molecular weight of 503.67 . It is a bulkier analogue of the charged MTS reagent MTSET and is used in proteomics research . This compound is particularly useful in probing the topology and function of ligand-gated ion channels through the substituted cysteine accessibility method (SCAM) .
Méthodes De Préparation
The synthesis of 6-(Tripentylammonium)hexyl Methanethiosulfonate Bromide involves several steps, typically starting with the preparation of the hexyl methanethiosulfonate precursor. The reaction conditions often require the use of organic solvents and controlled temperatures to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Analyse Des Réactions Chimiques
6-(Tripentylammonium)hexyl Methanethiosulfonate Bromide undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in SCAM to modify cysteine residues in proteins.
Oxidation and Reduction: These reactions can alter the thiol group in the compound, affecting its reactivity.
Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.
Applications De Recherche Scientifique
6-(Tripentylammonium)hexyl Methanethiosulfonate Bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the study of protein structure and function.
Biology: Employed in the investigation of ion channels and transporter proteins.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The compound exerts its effects by modifying cysteine residues in proteins, which can alter the function of ion channels and other proteins. This modification is achieved through the formation of a covalent bond between the thiol group of the cysteine residue and the methanethiosulfonate group of the compound. This process can affect the protein’s structure and function, providing insights into its role in various biological pathways .
Comparaison Avec Des Composés Similaires
6-(Tripentylammonium)hexyl Methanethiosulfonate Bromide is unique due to its bulkier structure compared to other MTS reagents like MTSET. This bulkiness allows it to probe different regions of proteins that may not be accessible to smaller reagents. Similar compounds include:
MTSET: A smaller charged MTS reagent used in similar applications.
MTSES: Another MTS reagent with different reactivity and applications.
MTSEA: An amine-reactive MTS reagent used in protein modification studies.
Propriétés
Formule moléculaire |
C22H49BrNO2S2+ |
|---|---|
Poids moléculaire |
503.7 g/mol |
Nom IUPAC |
6-methylsulfonylsulfanylhexyl(tripentyl)azanium;hydrobromide |
InChI |
InChI=1S/C22H48NO2S2.BrH/c1-5-8-13-18-23(19-14-9-6-2,20-15-10-7-3)21-16-11-12-17-22-26-27(4,24)25;/h5-22H2,1-4H3;1H/q+1; |
Clé InChI |
JIWPVWZYXIKRLU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC[N+](CCCCC)(CCCCC)CCCCCCSS(=O)(=O)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


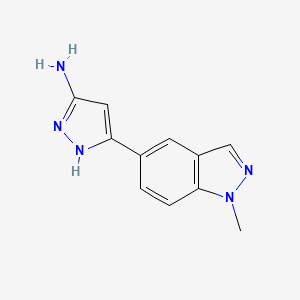
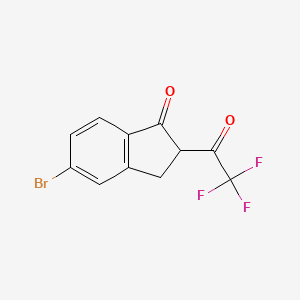

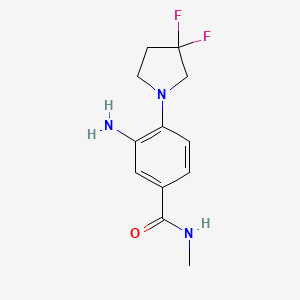
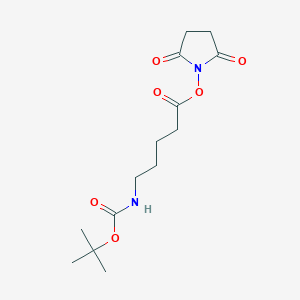
![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13714411.png)
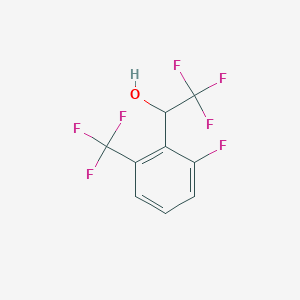
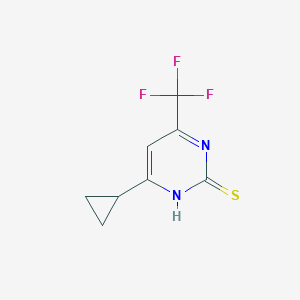
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-triethoxysilylpropylcarbamoylamino)ethoxy]ethyl]pentanamide](/img/structure/B13714435.png)
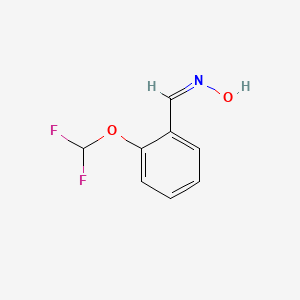
![N-((6-(7-Chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)-N-(2-methoxyethyl)acetamide](/img/structure/B13714445.png)
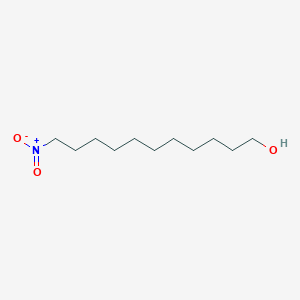

![3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine](/img/structure/B13714498.png)
